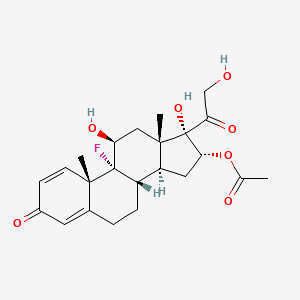
Triamcinolone 16-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triamcinolone 16-Acetate is a synthetic corticosteroid derived from triamcinolone. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is widely used in the treatment of various inflammatory and autoimmune conditions, including skin disorders, allergic reactions, and arthritis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triamcinolone 16-Acetate involves multiple steps, starting from the basic steroid structure. The key steps include the introduction of the acetate group at the 16th position and the fluorination at the 9th position. Common reagents used in these reactions include acetic anhydride, pyridine, and fluorinating agents like hydrogen fluoride or diethylaminosulfur trifluoride. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The final product is purified using techniques like crystallization and chromatography to remove impurities and achieve the desired pharmaceutical grade .
Chemical Reactions Analysis
Types of Reactions
Triamcinolone 16-Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups, leading to the formation of ketones.
Reduction: Reduction reactions can convert ketones back to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents such as hydrogen fluoride and acetylating agents like acetic anhydride are employed.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can alter its pharmacological properties .
Scientific Research Applications
Triamcinolone 16-Acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: The compound is used to study the effects of corticosteroids on cellular processes, including inflammation and immune response.
Medicine: this compound is extensively used in clinical research to develop new treatments for inflammatory and autoimmune diseases.
Industry: It is used in the formulation of various pharmaceutical products, including creams, ointments, and injections
Mechanism of Action
Triamcinolone 16-Acetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of specific genes, resulting in the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins. The compound also stabilizes lysosomal membranes and reduces capillary permeability, further contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Prednisone: Another corticosteroid with similar anti-inflammatory properties but different potency and side effect profile.
Hydrocortisone: A less potent corticosteroid often used for milder inflammatory conditions.
Dexamethasone: A more potent corticosteroid with a longer duration of action compared to Triamcinolone 16-Acetate
Uniqueness
This compound is unique due to its specific structural modifications, including the acetate group at the 16th position and the fluorine atom at the 9th position. These modifications enhance its potency and duration of action, making it more effective for certain conditions compared to other corticosteroids .
Properties
Molecular Formula |
C23H29FO7 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-16-yl] acetate |
InChI |
InChI=1S/C23H29FO7/c1-12(26)31-19-9-16-15-5-4-13-8-14(27)6-7-20(13,2)22(15,24)17(28)10-21(16,3)23(19,30)18(29)11-25/h6-8,15-17,19,25,28,30H,4-5,9-11H2,1-3H3/t15-,16-,17-,19+,20-,21-,22-,23+/m0/s1 |
InChI Key |
QTIAMYHXQKZZDN-MLGNIEKNSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C |
Canonical SMILES |
CC(=O)OC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















